1-[2-(Dimethylamino)ethyl]-2-oxo-1,2-dihydropyridine-3-carbaldehyde is a complex organic compound characterized by its unique structure that integrates a dihydropyridine ring with a dimethylamino group and an aldehyde functional group. This compound is of significant interest in various scientific fields, including medicinal chemistry and organic synthesis.
This compound belongs to the class of dihydropyridines, which are known for their diverse biological activities. Dihydropyridines are often studied for their pharmacological properties, particularly as potential therapeutic agents in various medical applications.
The synthesis of 1-[2-(Dimethylamino)ethyl]-2-oxo-1,2-dihydropyridine-3-carbaldehyde typically involves multi-step organic reactions. A common synthetic route includes the reaction of 2-(dimethylamino)ethylamine with suitable precursors under controlled conditions.
The molecular formula of 1-[2-(Dimethylamino)ethyl]-2-oxo-1,2-dihydropyridine-3-carbaldehyde is , with a molar mass of 194.23 g/mol . Its structure features:
The compound's canonical SMILES representation is CC(C(=O)NCCN(C)C)C1=CC=CN=C1
, which illustrates its specific arrangement of atoms and functional groups .
1-[2-(Dimethylamino)ethyl]-2-oxo-1,2-dihydropyridine-3-carbaldehyde can undergo various chemical reactions:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic medium |
Reduction | Lithium aluminum hydride | Anhydrous ether |
Substitution | Sodium hydride | Dimethyl sulfoxide (DMSO) |
The mechanism of action for 1-[2-(Dimethylamino)ethyl]-2-oxo-1,2-dihydropyridine-3-carbaldehyde involves its interaction with specific biological targets. The compound may bind to enzymes or receptors, modulating their activity. The precise pathways can vary based on the context of use but generally involve alterations in biochemical signaling pathways that could lead to therapeutic effects.
The compound is typically a solid at room temperature with notable stability under standard conditions. Its melting point and boiling point specifics are not widely documented but can be inferred from similar compounds in its class.
Key chemical properties include:
1-[2-(Dimethylamino)ethyl]-2-oxo-1,2-dihydropyridine-3-carbaldehyde has several applications in scientific research:
Dihydropyridine (DHP) derivatives represent a privileged scaffold in medicinal chemistry, characterized by a six-membered nitrogen-containing ring with two double bonds. These compounds exhibit remarkable structural versatility, enabling interactions with diverse biological targets. The core 1,4-DHP framework, first synthesized via the Hantzsch reaction, has yielded clinically significant calcium channel blockers like nifedipine and amlodipine [2] [10]. Recent innovations focus on modifying the DHP core with pharmacophoric aldehydes, enhancing target specificity and expanding therapeutic applications beyond cardiovascular diseases [2].
The specific derivative 1-[2-(dimethylamino)ethyl]-2-oxo-1,2-dihydropyridine-3-carbaldehyde exemplifies this evolution. Its structure integrates two pharmacologically active motifs: a 1,2-dihydropyridin-2-one core providing hydrogen-bonding capacity and conformational restraint, and a dimethylaminoethyl side chain conferring water solubility and potential neurotransmitter receptor interactions. The aldehyde group at C-3 serves as a versatile synthetic handle for chemical derivatization or participation in biological condensation reactions [1] . This molecular architecture enables exploration of neurological applications, distinguishing it from classical 1,4-DHPs primarily used for vascular modulation [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0